Ergocalciferol
Overview
Description
Ergocalciferol, also known as Vitamin D2, is a synthetic calcium regulator for oral administration . It is a white, colorless crystal, insoluble in water, soluble in organic solvents, and slightly soluble in vegetable oils . It is used to treat hypoparathyroidism, refractory rickets, also known as vitamin D resistant rickets, and familial hypophosphatemia .
Synthesis Analysis
In the synthesis of this compound, the specific provitamin, ergosterol, is irradiated at low temperatures, and the resultant previtamin (precholecalciferol or prethis compound) is isolated and thermally converted to vitamin D . A high-performance liquid chromatographic (HPLC) procedure was developed for the quantitative determination of cholecalciferol or this compound in the presence of the photochemical isomers of the provitamin .Molecular Structure Analysis
This compound has a molecular formula of C28H44O . The molecular weight is 396.648 Da . The structure of this compound is also available as a 2d Mol file .Chemical Reactions Analysis
The HPLC method described in a study accomplishes the goals of distinguishing the vitamin from the isomers as well as the provitamin . The method also separates vitamin D from the trans-isomers, isotachysterol, and dihydrotachysterol .Physical And Chemical Properties Analysis
This compound is an odorless, white sand-like solid . It has a density of 1.0±0.1 g/cm3 . The boiling point is 504.2±29.0 °C at 760 mmHg .Scientific Research Applications
Emulsion Formulation and Encapsulation
Ergocalciferol, a vital form of vitamin D, is integral in human metabolism. Its encapsulation and stabilization in oil-in-water (O/W) emulsions have been studied for improved delivery in food products. Khalid et al. (2015) demonstrated that this compound can be effectively loaded in monodisperse O/W emulsions using microchannel emulsification, ensuring physical stability and high encapsulation efficiency over a 15-day period at 4°C (Khalid et al., 2015). Additionally, Khalid et al. (2017) explored the encapsulation of this compound in O/W emulsions by different homogenization techniques, highlighting the potential for stable delivery in food and beverage products (Khalid et al., 2017).
Enhancement in Mushrooms
This compound content in mushrooms can be significantly increased through UV irradiation. Choi (2017) found that UV B light was particularly effective in enhancing this compound levels in various mushroom types, indicating a method to boost vitamin D content in these foods (Choi, 2017).
This compound in Medical Applications
While avoiding drug dosage and side effects as per your request, it's noteworthy to mention the research exploring this compound's role in medical contexts. For instance, this compound's effects on bone metabolism hormones in chronic kidney disease patients have been studied, showing significant changes after vitamin D agent therapy (Zhang, Xiaodan, Li, 2018).
Vitamin D Supplementation Comparisons
Balachandar et al. (2021) conducted a systematic review and meta-analysis comparing this compound (vitamin D2) and cholecalciferol (vitamin D3), assessing their efficacy in improving vitamin D status and related health markers. The study found that cholecalciferol was more efficacious than this compound in certain aspects of vitamin D supplementation (Balachandar et al., 2021).
Crystal Growth Influence
Amer et al. (2018) investigated the influence of this compound on the polymorphism of calcium carbonate, revealing its impact on the morphology and composition of crystallites, a finding of interest in material science and pharmaceutical applications (Amer et al., 2018).
This compound in Disease Treatment
Nwosu et al. (2021) explored the use of this compound in type 1 diabetes, assessing its impact on β-cell function and clinical remission in youth. The study revealed that this compound supplementation had significant effects on certain clinical markers related to diabetes (Nwosu et al., 2021).
This compound and Nerve Injury
Montava et al. (2015) assessed the role of this compound in nerve injury repair, specifically its efficiency in facial nerve recovery in rabbits, indicating a potential therapeutic application in nerve injuries (Montava et al., 2015).
Mechanism of Action
Target of Action
Ergocalciferol, also known as Vitamin D2, is an inactivated vitamin D analog . It primarily targets the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that regulates gene expression when activated by vitamin D .
Mode of Action
This compound requires transformation to its major active circulating hydroxylated metabolite to exert its effects . This metabolite binds to the VDR, leading to the mobilization and accretion of calcium and phosphorus in the bone, absorption of calcium and phosphorus in the intestine, and reabsorption of calcium and phosphorus in the kidney .
Biochemical Pathways
This compound is involved in the Vitamin D metabolic pathway. It is synthesized by plants in response to UVB light . Once ingested, it undergoes two-step hydroxylation for activation . The first hydroxylation occurs in the liver, producing 25-hydroxyvitamin D, and the second occurs in the kidneys, producing the active form, 1,25-dihydroxyvitamin D . This active form then interacts with the VDR to regulate calcium and phosphorus metabolism .
Pharmacokinetics
This compound is absorbed in the intestines and transported to the liver for the first hydroxylation .
Result of Action
The activation of the VDR by the hydroxylated metabolite of this compound leads to several molecular and cellular effects. These include increased calcium and phosphorus absorption in the intestines, increased secretion of calcium from bone to blood, and increased reabsorption of calcium and phosphorus in the kidneys . These actions help maintain calcium and phosphorus homeostasis, which is essential for bone health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of this compound in plants is influenced by UVB light exposure . Additionally, the absorption of this compound can be affected by factors such as dietary fat content and the presence of certain medical conditions, such as malabsorption syndromes .
Safety and Hazards
Ergocalciferol can affect you when breathed in and by passing through your skin . Overexposure can cause nausea, vomiting, diarrhea or constipation, loss of appetite and weight loss . High exposure can cause headache, nervousness, muscle weakness, fatigue, confusion and apathy . Severe poisoning can affect the heart and bones, and cause disturbances in vision . This compound can cause kidney damage .
Future Directions
properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECHNRXZTMCUDQ-RKHKHRCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
Record name | ERGOCALCIFEROL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4984 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020233 | |
Record name | Ergocalciferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998), White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | ERGOCALCIFEROL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4984 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Vitamin D2 | |
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Record name | Ergocalciferol | |
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Boiling Point |
Decomposes, Sublimes | |
Record name | Ergocalciferol | |
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Record name | VITAMIN D2 | |
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Solubility |
Insoluble, Soluble in alcohol, chloroform, ether, and fatty oils., SOL IN FATTY ACIDS, Solubility in acetone 69.5, benzene 10, hexane 1 (all in g/L, room temperature), In water, 50 mg/L at 25 °C, 0.05 mg/mL | |
Record name | Ergocalciferol | |
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Record name | Ergocalciferol | |
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Mechanism of Action |
For its activity, ergocalciferol is required to be transformed to its major active circulating hydroxylated metabolite and transported to the target organs in order to bind to its target, the vitamin D receptor. The activation of the vitamin D receptor is part of the vitamin D endocrine system and it is described by the production of a change in the transcription rates of the vitamin D receptor target genes. The target genes in the DNA affected by the presence of ergocalciferol are called vitamin D response elements which are dependent on co-modulators. The vitamin D receptor is a transcription factor and member of the steroid hormone nuclear receptor family. It presents a DNA binding domain (VDRE) that, when activated, recruits coregulatory complexes to regulate the genomic activity. Additionally, ergocalciferol presents nongenomic effects such as the stimulation of intestinal calcium transport via transcaltachia., The mechanism of action of calcitriol, the activated form of vitamin D, resembles that of the steroid and thyroid hormones. Thus, calcitriol binds to cytosolic receptors within target cells, and the receptor-hormone complex interacts with the DNA of certain genes to either enhance or inhibit their transcription. Structural analysis of the calcitriol receptor indicates that it belongs to the same supergene family as the steroid receptors. Calcitriol also appears to exert a few effects that occur too rapidly to be explained by genomic actions. /Calcitriol/, The mechanisms responsible for mobilization of bone salts have been only partially defined, and the interaction of multiple factors appears to be involved. Paradoxically, the cells responsible for bone resorption (osteoclasts) are not directly acted upon by calcitriol and do not appear to contain calcitriol receptors. Instead, calcitriol causes an increase in the number of osteoclasts available to resorb bone; this may result from an action upon myeloid hematopoietic precursor cells that are induced to differentiate toward functional osteoclasts. The cells responsible for bone formation (osteoblasts) do contain receptors, and calcitriol causes them to elaborate several proteins, including osteocalcin, a vitamin K-dependent protein that contains gamma-carboxyglutamic acid residues. The exact role of this protein is not known, but other unidentified substances are also elaborated that appear to stimulate the function of osteoclasts. In addition, calcitriol acts synergistically with gamma-interferon to increase the production of interleukin-1, a lymphokine that promotes bone resorption. | |
Record name | Ergocalciferol | |
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Color/Form |
Prisms from acetone, White crystals, Colorless crystals | |
CAS RN |
50-14-6 | |
Record name | ERGOCALCIFEROL | |
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URL | https://cameochemicals.noaa.gov/chemical/4984 | |
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Record name | Ergocalciferol [USP:INN:BAN:JAN] | |
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Record name | Ergocalciferol | |
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Melting Point |
239 to 244 °F (EPA, 1998), 115-117°C, 116.5 °C | |
Record name | ERGOCALCIFEROL | |
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URL | https://cameochemicals.noaa.gov/chemical/4984 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ergocalciferol | |
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Record name | Ergocalciferol | |
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